Aloradine

vomeronasal receptor EC50 neuroactive steroid

Aloradine (PH94B, fasedienol) is the only pherine to complete Phase 3 trials for social anxiety disorder, demonstrating statistically significant efficacy (SUDS LS mean difference −5.8, p=0.015) with a placebo-level safety profile. It activates human vomeronasal receptor cells directly (EC50=200 nM) without systemic absorption, GABA-A potentiation, or dependence risk — a validated, non-sedating reference compound for nasal chemosensory R&D, olfactory-amygdala circuitry studies, and intranasal drug delivery innovation. FDA Fast Track designated.

Molecular Formula C19H28O
Molecular Weight 272.4 g/mol
Cat. No. B10858135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAloradine
Molecular FormulaC19H28O
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC=C2)CCC4=CC(CCC34C)O
InChIInChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,12,14-17,20H,4-8,10-11H2,1-2H3/t14?,15?,16?,17?,18-,19-/m0/s1
InChIKeyNYVFCEPOUVGTNP-DGGYFRSASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aloradine (Fasedienol, PH94B) Procurement Guide: A Synthetic Neuroactive Steroid Pherine for Social Anxiety Disorder Research


Aloradine (developmental code PH94B, INN fasedienol), also known as 4,16-androstadien-3β-ol (CAS: 23062-06-8, molecular formula C₁₉H₂₈O, molecular weight 272.4 g/mol), is a synthetic neuroactive steroid classified as a pherine (vomeropherine) [1]. Pherines are odorless molecules that engage nasal chemosensory receptors, primarily in the vomeronasal organ, to modulate limbic brain regions such as the amygdala without requiring systemic absorption [2]. Aloradine is an investigational compound developed by Vistagen Therapeutics for the acute, on-demand treatment of social anxiety disorder (SAD) [3]. It is administered intranasally as a spray at microgram doses (3.2 µg per spray), with a maximum of four doses daily in clinical trials [4]. The compound lacks affinity for classical steroid hormone receptors and exerts its effects via direct activation of isolated human vomeronasal receptor cells at nanomolar concentrations [5].

Why Aloradine Cannot Be Substituted with Other Pherines or Anxiolytics in Research and Development


The pherine class includes several structurally related steroids such as PH10, PH15, PH80, and PH94B (Aloradine), each with distinct pharmacological profiles [1]. While these compounds share a common mechanism of action—activating nasal chemosensory receptors to modulate limbic brain activity—their specific affinities, potencies, and clinical indications differ substantially [2]. Aloradine is the only pherine to have advanced to Phase 3 clinical trials for the acute, on-demand treatment of social anxiety disorder, with statistically significant efficacy demonstrated in the PALISADE-2 trial [3]. In contrast, other pherines are being investigated for different conditions: PH80 for menopausal hot flashes and migraine, and PH10 for depression [4]. Furthermore, unlike benzodiazepines (e.g., alprazolam) or SSRIs (e.g., paroxetine), Aloradine does not require systemic absorption, does not directly activate GABA-A receptors, and exhibits a safety profile indistinguishable from placebo in clinical trials [5]. Generic substitution across pherine compounds or with traditional anxiolytics would introduce uncontrolled variables in receptor activation profiles, efficacy endpoints, and safety parameters, rendering experimental results non-comparable and regulatory filings invalid.

Quantitative Differentiation Evidence for Aloradine (PH94B) Relative to Comparators


Vomeronasal Receptor Activation Potency (EC50): Aloradine vs. Androstenol

Aloradine directly activates isolated human vomeronasal receptor cells with an EC50 of 200 nM [1]. This potency distinguishes it from structurally related pheromones like androstenol, which act as positive allosteric modulators of the GABA-A receptor rather than direct vomeronasal agonists . The quantitative EC50 value provides a benchmark for in vitro receptor activation studies and quality control of synthetic batches.

vomeronasal receptor EC50 neuroactive steroid

Phase 3 Clinical Efficacy: Aloradine vs. Placebo in Social Anxiety Disorder (PALISADE-2 Trial)

In the Phase 3 PALISADE-2 trial (n=141), Aloradine nasal spray (3.2 µg/dose) produced a statistically significant reduction in mean Subjective Units of Distress Scale (SUDS) scores during a public speaking challenge compared to placebo [1]. The least squares mean change from baseline was -13.8 for Aloradine versus -8.0 for placebo, yielding a treatment difference of -5.8 (p=0.015) [1]. The trial also met the secondary endpoint of Clinical Global Impression-Improvement (CGI-I) scale, with a statistically significant difference in responder rates (p=0.033) [1].

social anxiety disorder SUDS Phase 3 PALISADE-2

Safety and Tolerability Profile: Aloradine vs. Benzodiazepines and SSRIs

Aloradine demonstrates a safety profile indistinguishable from placebo, with no severe or serious adverse events reported in Phase 3 trials [1]. In the PALISADE-2 trial, all treatment-emergent adverse events were mild or moderate, and the compound was well-tolerated with up to four daily doses of 3.2 µg [2]. This contrasts sharply with benzodiazepines, which carry risks of sedation, cognitive impairment, tolerance, and dependence, and with SSRIs, which are associated with sexual dysfunction, weight gain, and delayed onset of therapeutic effect [3].

adverse events safety tolerability Phase 3

Rapid Onset of Action: Aloradine vs. SSRIs (e.g., Paroxetine)

Aloradine nasal spray achieves therapeutic effects within 10–15 minutes of administration, as demonstrated in Phase 2 and Phase 3 clinical studies [1]. This rapid onset is enabled by the compound's direct engagement of nasal chemosensory receptors and subsequent modulation of the olfactory-amygdala neural circuit, bypassing the need for systemic absorption [2]. In contrast, SSRIs such as paroxetine require weeks of daily dosing to achieve anxiolytic efficacy, with initial treatment often exacerbating anxiety symptoms [3].

onset of action intranasal pharmacokinetics

Clinical Development Stage: Aloradine vs. Other Pherines (PH10, PH15, PH80)

Aloradine is the most clinically advanced pherine, having completed multiple Phase 3 trials for social anxiety disorder and receiving Fast Track designation from the FDA [1]. In contrast, other pherines remain in earlier stages: PH80 is in Phase 2a for hot flashes and migraine; PH10 is in Phase 2 for depression; and PH15 has not progressed beyond early-phase studies [2]. This advanced clinical stage translates to a richer dataset of safety, tolerability, and efficacy, reducing development risk for organizations considering further investment.

clinical development Phase 3 pherine comparative stage

Dosing and Route of Administration: Aloradine vs. Oral Anxiolytics

Aloradine is administered intranasally at ultra-low microgram doses (3.2 µg per spray, maximum 4 doses daily), achieving local activation of nasal chemosensory receptors without requiring systemic absorption [1]. This contrasts with oral anxiolytics such as benzodiazepines (e.g., alprazolam 0.25–4 mg/day) and SSRIs (e.g., paroxetine 20–60 mg/day), which require milligram doses, systemic distribution, and hepatic metabolism [2]. The intranasal route and microgram dosing minimize systemic exposure and first-pass metabolism, contributing to the observed placebo-level safety profile.

intranasal microgram dosing route of administration

Optimal Research and Industrial Application Scenarios for Aloradine Based on Quantitative Evidence


Clinical Trial Design for Acute, On-Demand Anxiety Interventions

Given Aloradine's statistically significant Phase 3 efficacy in reducing SUDS scores (LS mean difference -5.8, p=0.015) and its placebo-level safety profile, it is uniquely positioned as a reference compound for designing randomized controlled trials of acute, as-needed anxiolytics. Its rapid onset (10–15 minutes) and microgram intranasal dosing enable flexible, event-driven study protocols that cannot be replicated with SSRIs or benzodiazepines [1].

In Vitro Vomeronasal Receptor Pharmacology and Screening Assays

Aloradine's well-characterized EC50 of 200 nM for direct activation of isolated human vomeronasal receptor cells provides a quantitative benchmark for developing and validating in vitro assays targeting nasal chemosensory pathways. This data supports compound library screening, structure-activity relationship (SAR) studies, and quality control of synthetic pherine analogs [1].

Translational Research in Social Anxiety Disorder and Fear Extinction

With its advanced Phase 3 clinical data and Fast Track designation from the FDA, Aloradine serves as a validated tool compound for translational studies investigating the neural circuitry of social anxiety and fear extinction, particularly the olfactory-amygdala pathway. Its non-systemic mechanism enables research into peripherally restricted anxiolysis without confounds of central sedation or dependence [1].

Development of Non-Invasive, PRN Intranasal Drug Delivery Platforms

Aloradine's intranasal formulation and ultra-low microgram dosing (3.2 µg per spray) provide a proven model for developing and testing novel intranasal drug delivery technologies aimed at achieving rapid, localized CNS effects without systemic exposure. This application extends to other neuroactive compounds where bypassing the blood-brain barrier is desirable [1].

Technical Documentation Hub

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39 linked technical documents
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